4-(3-Iodopropyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Iodopropyl)piperidine is a chemical compound with the molecular formula C8H16IN. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine and its derivatives are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry . The presence of an iodine atom in the 3-position of the propyl chain attached to the piperidine ring makes this compound a valuable intermediate in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Iodopropyl)piperidine typically involves the iodination of a suitable precursor. One common method is the reaction of 4-(3-chloropropyl)piperidine with sodium iodide in acetone. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by an iodine atom .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-(3-Iodopropyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of the corresponding propylpiperidine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide in acetone for iodination.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Various substituted piperidines depending on the nucleophile used.
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Propylpiperidine and other reduced forms.
Scientific Research Applications
4-(3-Iodopropyl)piperidine has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Synthetic Chemistry: Used in the preparation of complex organic compounds and as a building block in various synthetic pathways.
Biological Studies: Investigated for its potential biological activities and interactions with biological targets.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Iodopropyl)piperidine depends on its specific application and the target molecule it interacts with. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom can influence the compound’s reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, a six-membered heterocycle with one nitrogen atom.
4-(3-Chloropropyl)piperidine: A precursor in the synthesis of 4-(3-Iodopropyl)piperidine.
4-(3-Bromopropyl)piperidine: Another halogenated derivative with similar reactivity.
Uniqueness
This compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to other halogenated derivatives. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions with other molecules .
Properties
Molecular Formula |
C8H16IN |
---|---|
Molecular Weight |
253.12 g/mol |
IUPAC Name |
4-(3-iodopropyl)piperidine |
InChI |
InChI=1S/C8H16IN/c9-5-1-2-8-3-6-10-7-4-8/h8,10H,1-7H2 |
InChI Key |
MYUSJRHOIKLZFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.